1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide, also known as DBPR211, is a synthetic compound investigated for its potential as a peripherally restricted cannabinoid 1 (CB1) inverse agonist. [] This classification means it binds to the CB1 receptor and blocks the action of endocannabinoids, naturally occurring compounds that activate these receptors. [] Its potential to act primarily outside the central nervous system is particularly relevant to minimizing psychoactive side effects often associated with CB1 receptor manipulation. [] Research on DBPR211 focuses on understanding its pharmacological profile and therapeutic potential, particularly in conditions where modulation of the endocannabinoid system outside the brain shows promise.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6